N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine typically involves the reaction of 4-aminodiphenylamine with cyclohexanone. The process includes heating the reactants to around 110°C to remove water, followed by further heating to 155°C to initiate the condensation reaction. The reaction mixture is then maintained at 180°C for about 12 hours to complete the condensation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous catalytic hydrogenation. The process starts with the alkylation of 4-aminodiphenylamine using ketones, followed by hydrogenation and final purification steps .
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an antioxidant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on cellular processes and histamine release.
Medicine: Investigated for its potential use in dermatological applications due to its sensitizing properties.
Industry: Widely used in the rubber industry to enhance the durability and lifespan of rubber products
Mechanism of Action
The compound exerts its effects primarily through the inhibition of oxidative processes. It acts as an antioxidant by scavenging free radicals and preventing the oxidative degradation of materials. In biological systems, it can increase histamine release and modulate cell-mediated immunity .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-cyclohexyl-p-phenylenediamine
- N,N’-Diphenyl-p-phenylenediamine
- N,N’-Diisopropyl-p-phenylenediamine
Uniqueness
N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its ability to prevent oxidative degradation makes it particularly valuable in the rubber industry .
Properties
CAS No. |
24528-50-5 |
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Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H22N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,19H2 |
InChI Key |
KZNDXCVEWRZEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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